molecular formula C12H10O B1315119 1-Naphthaleneacetaldehyde CAS No. 25735-31-3

1-Naphthaleneacetaldehyde

Cat. No.: B1315119
CAS No.: 25735-31-3
M. Wt: 170.21 g/mol
InChI Key: CCHAJZURXPPHJU-UHFFFAOYSA-N
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Description

1-Naphthaleneacetaldehyde (systematic name: (1-naphthyl)acetaldehyde) is an aromatic aldehyde derivative of naphthalene. Its structure consists of a naphthalene ring substituted at the 1-position with an ethyl chain terminating in an aldehyde group (-CH₂CHO). This compound is primarily used in organic synthesis and may serve as an intermediate in the production of fragrances, pharmaceuticals, or agrochemicals. Its reactivity is characteristic of aromatic aldehydes, participating in condensation, oxidation, and nucleophilic addition reactions .

Properties

IUPAC Name

2-naphthalen-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAJZURXPPHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502943
Record name (Naphthalen-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25735-31-3, 43017-75-0
Record name (Naphthalen-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)acetaldehyde
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Comparison with Similar Compounds

1-Naphthaldehyde (Naphthaldehyde, CAS 66-77-3)

  • Synthesis : Prepared via the Sommelet reaction using α-chloromethylnaphthalene and hexamethylenetetramine in 50% acetic acid .
  • Properties : Lachrymatory and vesicant, with higher volatility due to the absence of an ethyl chain.
  • Applications : Used in organic synthesis and as a precursor for naphthalene derivatives .

1-Naphthaleneacetic Acid (CAS 86-87-3)

  • Structure : Carboxylic acid (-CH₂COOH) instead of an aldehyde group.
  • Properties: Molecular weight: 186.21 g/mol . Solubility: Low in water (0.1–1 g/L at 25°C), soluble in organic solvents like ethanol and ether . Vapor pressure: 0.3 mmHg at 25°C .
  • Applications : Widely used as a plant growth regulator (e.g., rooting agent) and in pesticide formulations .
  • Toxicity : Classified as acute toxicity (oral Category 4), skin/eye irritant, and hazardous to aquatic environments .

1-Naphthylacetamide (NAA Amide)

  • Structure : Amide derivative (-CH₂CONH₂) of 1-naphthaleneacetic acid.
  • Properties :
    • Molecular weight: 185.23 g/mol .
    • Stability: Less reactive than the acid or aldehyde, with higher hydrolytic stability.
  • Applications : Agricultural uses as a growth regulator (e.g., Amid-Thin W) .

Ethyl 1-Naphthylacetate (CAS 2876-78-0)

  • Structure : Ethyl ester (-CH₂COOCH₂CH₃) of 1-naphthaleneacetic acid.
  • Synthesis : Produced via the Arndt-Eistert reaction using 1-(diazoacetyl)naphthalene .
  • Properties :
    • Molecular weight: 200.23 g/mol .
    • Density: 1.142 g/mL at 25°C .

Physicochemical and Environmental Comparison

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Vapor Pressure (mmHg) Key Applications
This compound C₁₂H₁₀O 170.21* Low (inferred) Moderate (inferred) Organic synthesis
1-Naphthaldehyde C₁₁H₈O 156.18 Insoluble High Synthetic intermediate
1-Naphthaleneacetic Acid C₁₂H₁₀O₂ 186.21 0.1–1 g/L 0.3 Plant growth regulation
1-Naphthylacetamide C₁₂H₁₁NO 185.23 Slightly soluble Low Agricultural regulator
Ethyl 1-Naphthylacetate C₁₃H₁₂O₂ 200.23 Insoluble Low Fragrance intermediate

*Calculated based on molecular formula.

Environmental Behavior:

  • 1-Naphthaleneacetic Acid: Exhibits moderate mobility in soil but short environmental persistence (half-life <30 days).
  • Aldehydes (e.g., this compound) : Likely to oxidize to carboxylic acids in the environment, increasing water solubility and degradation rates.

Toxicological Profiles

  • This compound: Limited data, but analogous aldehydes (e.g., 1-naphthaldehyde) are lachrymators and skin irritants .
  • Esters (e.g., Ethyl 1-Naphthylacetate) : Generally lower toxicity due to reduced reactivity and slower metabolic conversion .

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